molecular formula C17H4Br2O7 B14336704 5,5'-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) CAS No. 95264-66-7

5,5'-Carbonylbis(4-bromo-2-benzofuran-1,3-dione)

Cat. No.: B14336704
CAS No.: 95264-66-7
M. Wt: 480.0 g/mol
InChI Key: YICSHMANQZXGPS-UHFFFAOYSA-N
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Description

5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is a complex organic compound with the molecular formula C17H6Br2O7. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and chemical properties. This compound is characterized by the presence of two bromine atoms and a carbonyl group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) typically involves the bromination of benzofuran derivatives followed by the introduction of a carbonyl group. One common method includes the reaction of 4-bromo-2-benzofuran-1,3-dione with phosgene (COCl2) under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carbonyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.

    Condensation Reactions: The compound can undergo condensation reactions with amines or alcohols to form imides or esters.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

Major Products Formed

    Substituted Benzofurans: Resulting from nucleophilic substitution.

    Imides and Esters: Formed through condensation reactions.

Scientific Research Applications

5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) involves its interaction with various molecular targets. The bromine atoms and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzophenonetetracarboxylic Dianhydride: Another benzofuran derivative with similar reactivity.

    Phthalic Anhydride: Shares structural similarities but lacks the bromine atoms.

    Benzofuran-2,3-dione: A simpler benzofuran derivative with fewer functional groups.

Uniqueness

5,5’-Carbonylbis(4-bromo-2-benzofuran-1,3-dione) is unique due to the presence of both bromine atoms and a carbonyl group, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions makes it a versatile compound in various fields of research and industry.

Properties

CAS No.

95264-66-7

Molecular Formula

C17H4Br2O7

Molecular Weight

480.0 g/mol

IUPAC Name

4-bromo-5-(4-bromo-1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione

InChI

InChI=1S/C17H4Br2O7/c18-11-7(3-1-5-9(11)16(23)25-14(5)21)13(20)8-4-2-6-10(12(8)19)17(24)26-15(6)22/h1-4H

InChI Key

YICSHMANQZXGPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC2=O)Br)C(=O)C3=C(C4=C(C=C3)C(=O)OC4=O)Br

Origin of Product

United States

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